Superior In Vitro MPO Inhibition Potency Compared to Clinical-Stage Inhibitors AZD5904 and Verdiperstat
This compound demonstrates exceptional biochemical potency against myeloperoxidase (MPO), with an IC50 value of 1.0 nM in a chlorination activity assay and 1.40 nM against recombinant human MPO [1]. In direct comparison, this is 140-fold more potent than the clinical-stage MPO inhibitor AZD5904 (IC50 = 140 nM) [2] and 450- to 630-fold more potent than Verdiperstat (AZD3241) (IC50 = 630 nM) . This level of in vitro potency positions 3-Amino-5-(2-chlorophenyl)-2-methylpyrazole among the most active MPO inhibitors reported in its class, though this advantage is not maintained in cellular assays (see Evidence Item 2).
| Evidence Dimension | MPO Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.0 nM (biochemical chlorination assay); 1.40 nM (recombinant human MPO) |
| Comparator Or Baseline | AZD5904: 140 nM; Verdiperstat (AZD3241): 630 nM |
| Quantified Difference | 140-fold more potent than AZD5904; 450- to 630-fold more potent than Verdiperstat |
| Conditions | In vitro enzyme inhibition assays: MPO chlorination activity (10 min incubation with NaCl, aminophenyl fluorescein detection) and recombinant human MPO (120 mM NaCl). |
Why This Matters
For researchers seeking a highly potent MPO inhibitor for in vitro mechanistic studies or as a starting point for further optimization, this compound offers a significant potency advantage over established clinical candidates.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231). IC50 data for inhibition of MPO chlorination activity and recombinant human MPO. Retrieved from BindingDB. View Source
- [2] AZD5904. (n.d.). Product datasheet. IC50 = 140 nM (human MPO). Retrieved from multiple vendor sources. View Source
